2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine
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Overview
Description
The compound “2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazolines have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline ring system is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a nitrogen-containing pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline ring might contribute to its stability and reactivity. The chloro, fluoro, and amino groups could also influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Resolution of Quinazolinone Atropisomeric Phosphine Ligands: Exploring the synthesis of quinazolinone derivatives like 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone, showcasing the chemical processes involved in creating quinazolinone-based compounds (Dai, Wong, & Virgil, 1998).
- New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines: Discusses the synthesis of new 4-anilinoquinazolines, including fluorine-containing derivatives, indicating the diverse structural possibilities within quinazoline chemistry (Nosova, Permyakova, Lipunova, & Charushin, 2021).
Biological Applications
- Quinazolin-4-one alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Antagonists: Examines quinazolin-4-ones as AMPA receptor inhibitors, highlighting the biological applications of quinazoline derivatives in neurochemistry (Chenard et al., 2001).
- Synthesis, Docking, and Cytotoxic Activities of Novel 2-Aryl-4-(arylamino)quinazolines: Investigates the cytotoxic activities of quinazoline derivatives against various cancer cell lines, underscoring the potential therapeutic applications of such compounds (Rahmannejadi, Khabnadideh, & Yavari, 2018).
Potential Drug Development
- Farnesyl Protein Transferase Inhibitor ZARNESTRA R115777: Describes a quinazoline derivative as an inhibitor of farnesyl protein transferase with antitumor effects, demonstrating the drug development potential of quinazoline compounds (Venet, End, & Angibaud, 2003).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity of Newly Synthesized Methylsulfanyl‐triazoloquinazoline Derivatives: Studies the antimicrobial properties of quinazoline derivatives, highlighting their potential in combating bacterial and fungal infections (Al-Salahi et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biological activities . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAYZYTJLQYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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